molecular formula C10H14N2O B111880 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 16315-16-5

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Numéro de catalogue: B111880
Numéro CAS: 16315-16-5
Poids moléculaire: 178.23 g/mol
Clé InChI: HPTQHXKWSUVNNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (hereafter referred to as Compound 1) is a bicyclic heterocyclic molecule featuring a fused pyrazole and cyclohexenone ring system. Its structural uniqueness arises from the substitution pattern: three methyl groups at positions 3, 6, and 6, which confer stereoelectronic effects critical to its pharmacological activity . This compound has garnered attention primarily for its opioid receptor agonism, with studies demonstrating potent antinociceptive effects and reduced gastrointestinal (GI) side effects compared to morphine .

Key structural attributes include:

  • Pyrazole ring: Stabilizes tautomeric forms, favoring the 1H-tautomer in polar solvents due to higher dipole moments .
  • Trimethyl groups: The 3-methyl substituent enhances steric interactions with opioid receptors, while the 6,6-dimethyl groups rigidify the cyclohexenone ring, improving receptor binding specificity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for mixing, heating, and purification. The compound is then packaged and stored under controlled conditions to maintain its stability and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Applications De Recherche Scientifique

Opioid Receptor Modulation

Research indicates that 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one exhibits notable activity at various opioid receptors:

  • μ-opioid Receptors : It acts as a full agonist with a binding affinity of approximately 15 nM. This suggests a strong interaction with the μ-opioid receptor, which is primarily responsible for analgesic effects.
  • δ-opioid Receptors : The compound shows a binding affinity of around 82 nM and acts as an agonist in this receptor type as well.
  • κ-opioid Receptors : With a binding affinity of about 76 nM, it also engages with κ-opioid receptors but with slightly less potency than the μ and δ receptors.

These interactions suggest that the compound could be developed into a therapeutic agent for pain relief that may offer advantages over traditional opioids like morphine.

Antinociceptive Effects

In vivo studies have demonstrated that this compound produces significant antinociception (pain relief) while exhibiting less gastrointestinal dysfunction compared to morphine. Key findings from studies include:

  • Tail-Flick Test : Compound 1 showed improved antinociceptive effects in mechanical pain hypersensitivity tests compared to morphine.
  • Gastrointestinal Function : In the charcoal meal test, morphine caused a gastrointestinal dysfunction rate of 82%, while compound 1 resulted in only 42%, indicating a better safety profile for gastrointestinal health.

This suggests that this compound may be a promising candidate for developing new pain management therapies with reduced side effects associated with traditional opioids .

Several studies have focused on the pharmacological profile of this compound:

  • Study on Antinociception :
    • In vitro and in vivo assessments highlighted its effectiveness as an analgesic agent with fewer side effects than conventional opioids.
    • The study utilized various assays including cyclic adenosine monophosphate assays and immunohistochemistry to validate its mechanism of action .
  • Comparative Analysis with Morphine :
    • A comparative study revealed that at equi-antinociceptive doses, the new compound provided superior pain relief while minimizing adverse effects commonly associated with opioid use .

Mécanisme D'action

The mechanism of action of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist at opioid receptors, modulating pain signaling pathways . The compound binds to these receptors, triggering a cascade of intracellular events that result in analgesic effects. Additionally, its interaction with other cellular targets is being investigated to understand its broader pharmacological profile.

Comparaison Avec Des Composés Similaires

Structural Analogues and Pharmacological Activity

Table 1: Structural and Pharmacological Comparison

Compound Name Structural Modifications μ-Opioid Receptor Affinity (nM) GI Dysfunction (% inhibition) Therapeutic Application
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (Compound 1) 3,6,6-Trimethyl substitution 15 ± 2 42 ± 5% Analgesic (GI-safe)
1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one Phenyl substitution at N1 24 ± 6 50 ± 7% Analgesic (moderate GI risk)
6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one Trifluoromethyl at C3 89 ± 12 Not reported Anticancer (HNE inhibition)
Triazine-linked derivatives (e.g., 7s, 7t) s-Triazine substituents at N1 N/A N/A Cytotoxic (anticancer)

Key Findings:

Opioid Receptor Affinity :

  • Compound 1 exhibits superior μ-opioid receptor binding (15 ± 2 nM) compared to its phenyl-substituted analogue (24 ± 6 nM), likely due to reduced steric hindrance from the 3-methyl group .
  • The trifluoromethyl derivative shows diminished affinity (89 ± 12 nM), suggesting that bulky electron-withdrawing groups disrupt receptor interactions .

GI Dysfunction :

  • Compound 1 reduces GI motility inhibition to 42 ± 5%, outperforming morphine (82 ± 5%) and the phenyl analogue (50 ± 7%). This is attributed to its biased agonism toward G-protein signaling over β-arrestin recruitment, a pathway linked to opioid-induced constipation .

Therapeutic Divergence :

  • Triazine-linked derivatives (e.g., 7s, 7t) lack opioid activity but show cytotoxicity against cancer cells (IC₅₀: 5–20 μM in MDA-MB-231 and MCF-7 lines), indicating that N1 substitution redirects bioactivity toward oncology applications .

Structure-Activity Relationship (SAR) Analysis

  • N1 Substitution :
    • Small alkyl/aryl groups (e.g., methyl, phenyl) preserve opioid activity, while bulky substituents (e.g., triazine) abolish receptor binding but enable anticancer effects .
  • C3 Position :
    • Methyl groups enhance μ-opioid selectivity, whereas trifluoromethyl or halogenated groups reduce potency but improve metabolic stability .
  • 6,6-Dimethyl Rigidity :
    • This substitution minimizes conformational flexibility, optimizing the molecule’s fit into the opioid receptor’s hydrophobic pocket .

In Vivo Efficacy

  • Antinociception: Compound 1 achieves 19 ± 1 s latency in the tail-clip test (vs. morphine: 10 ± 3 s) and 0.3 ± 0.1 g threshold in the von Frey hair test (vs. morphine: 0.1 ± 0.1 g), indicating enhanced efficacy in mechanical and cancer-induced pain models .

Activité Biologique

3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (commonly referred to as compound 1) is a novel compound that has garnered attention for its potential analgesic properties. This article explores its biological activity, particularly its interaction with opioid receptors and its efficacy compared to traditional opioids like morphine.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H14N2O
  • CAS Number : 16315-16-5
  • Molecular Weight : 178.23 g/mol

Research indicates that this compound acts primarily as an agonist at the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). It has been shown to activate these receptors with varying affinities:

Receptor TypeBinding Affinity (nM)
μ-opioid15 ± 2
δ-opioid82 ± 7
κ-opioid76 ± 9

The compound also demonstrates significant β-arrestin recruitment activity, which is crucial for mediating the downstream effects of receptor activation. Specifically:

  • μ-opioid : EC50 = 1.1 ± 0.3 μM
  • δ-opioid : EC50 = 9.7 ± 1.9 μM

In Vitro Studies

A series of in vitro assays were conducted to evaluate the pharmacological profile of compound 1:

  • Radioligand Binding Assay : Demonstrated high affinity for opioid receptors.
  • Cyclic AMP Assay : Showed effective modulation of intracellular signaling pathways.
  • β-Arrestin Recruitment Assay : Confirmed its role as a full agonist.

In Vivo Studies

In vivo efficacy was assessed using various pain models:

  • Tail-Flick Test : Evaluated thermal nociception.
  • Tail-Clip Test : Measured mechanical nociception.
  • Von Frey Hair Test : Assessed pain sensitivity in cancer-induced pain models.
  • Charcoal Meal Test : Investigated gastrointestinal side effects.

The results indicated that compound 1 produced significant antinociceptive effects with reduced gastrointestinal dysfunction compared to morphine:

Test TypeMorphine (s)Compound 1 (s)
Tail-Flick10 ± 319 ± 1
Tail-ClipNot reportedNot reported
Von Frey Hair0.1 ± 0.1 g0.3 ± 0.1 g
Charcoal Meal (% GI)82 ± 542 ± 5

Comparative Analysis with Morphine

The primary advantage of compound 1 over morphine lies in its reduced side effects while maintaining potent analgesic properties. The gastrointestinal dysfunction observed with morphine was significantly higher than that seen with compound 1, making it a promising candidate for further development in pain management therapies.

Case Studies and Research Findings

Recent studies have utilized machine learning approaches to predict the efficacy of various compounds similar to compound 1. For instance, a deep learning model was able to identify this compound as a potent μ-opioid receptor agonist from a small training set of compounds, highlighting its potential in drug discovery processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, and how is its purity validated?

The compound is synthesized via cyclization reactions starting from substituted cyclohexenones or hydrazine derivatives. For example, hydrazine hydrate reacts with ketone precursors under reflux to form the indazolone core, yielding ~60–79% after purification . Purity is validated using:

  • IR spectroscopy : Key peaks include νmax ~1642 cm⁻¹ (C=O stretch) and ~2956 cm⁻¹ (C-H stretch of methyl groups) .
  • NMR spectroscopy : 1H^1H NMR (CDCl₃) shows δ 2.68 (s, H-7), 2.53 (s, CH₃), and 1.08 (s, 2×CH₃); 13C^{13}C NMR confirms the carbonyl at δ 194.8 ppm .
  • Mass spectrometry : ESI-MS m/z 179.1182 ([M+H]⁺) matches the theoretical mass .

Q. How does tautomerism influence the compound’s reactivity and pharmacological interactions?

Theoretical studies show the 1H-tautomer is most stable in polar solvents due to its higher dipole moment (~1 kJ/mol difference from 2H-tautomer) . This affects hydrogen-bonding capacity and receptor binding. For example, the 1H form’s aromatic pyrazole ring enhances interactions with opioid receptors, as shown in SAR studies .

Q. What structure-activity relationship (SAR) insights exist for its opioid receptor agonism?

  • Methyl group positioning : 3,6,6-Trimethyl substitution optimizes receptor affinity by reducing steric hindrance and enhancing lipophilicity (logP ~2.1) .
  • Comparative studies : Derivatives like 1-(2,4-dibromophenyl)-analogues show 10× higher μ-opioid selectivity than morphine, with reduced gastrointestinal side effects in rodent models .

Q. How can computational models improve the design of indazolone-based therapeutics?

  • QSAR and machine learning : Models trained on opioid agonist datasets identify electron-donating groups (e.g., bromine) as critical for receptor binding .
  • Ab initio calculations : Predict solvent-dependent tautomer ratios, guiding synthesis of stable formulations .

Q. What methodological strategies address contradictions in biological activity data across studies?

  • Dose-response normalization : Inconsistent anti-nociceptive effects (e.g., ED₅₀ ranging 2–10 mg/kg) are resolved by standardizing assays (e.g., tail-flick vs. hot-plate tests) .
  • Metabolic stability assays : Liver microsome studies (e.g., t₁/₂ = 45 min in human hepatocytes) clarify discrepancies in in vivo efficacy .

Q. Methodological Tables

Table 1. Key Spectral Data for Structural Validation

TechniqueKey ObservationsReference
1H^1H NMRδ 2.53 (s, CH₃), 1.08 (s, 2×CH₃)
13C^{13}C NMRδ 194.8 (C=O), 28.5 (CH₃)
IR1642 cm⁻¹ (C=O), 2956 cm⁻¹ (C-H)

Table 2. Tautomeric Stability in Solvents

TautomerΔE (kJ/mol, Gas Phase)Dipole Moment (D)Preferred Phase
1H04.2Polar solvents
2H+13.8Nonpolar media
OH+155.1N/A
Data from HF/6-31G calculations *

Propriétés

IUPAC Name

3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6-9-7(12-11-6)4-10(2,3)5-8(9)13/h4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTQHXKWSUVNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365441
Record name 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16315-16-5
Record name 3,6,6-TRIMETHYL-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
2-Amino-6-(dimethoxymethyl)pteridin-4(1H)-one
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.